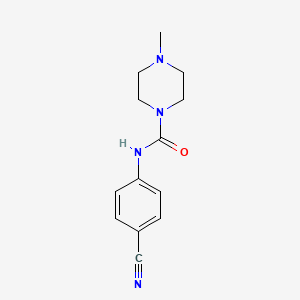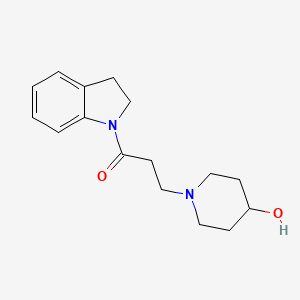![molecular formula C13H13N3O B7475287 N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10 and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide is not well understood. However, it has been reported to act as a chelating ligand in metal-organic frameworks. The compound has also been reported to have potential applications in the field of medicinal chemistry due to its structural similarity to some biologically active compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide. However, some studies have reported that the compound has low toxicity and is not mutagenic or genotoxic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide in lab experiments is its ability to form stable metal-organic frameworks with various metal ions. This property makes it a useful ligand in the synthesis of MOFs. However, the low yield of the compound using some synthesis methods and the limited information available on its mechanism of action and physiological effects are some of the limitations for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide. One of the areas of interest is its potential applications in the field of medicinal chemistry. The compound's structural similarity to biologically active compounds makes it a potential candidate for drug design. Another area of interest is the synthesis of new metal-organic frameworks using N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide as a ligand. The development of new MOFs with unique properties has potential applications in various fields such as gas storage, separation, and catalysis. Finally, more studies are needed to understand the mechanism of action and physiological effects of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide, which will help in its further development and application in various fields.
Synthesemethoden
The synthesis of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been reported using various methods. One of the methods involves the reaction of 2-amino-3-methylpyrazine with 2-chlorobenzyl chloride in the presence of a base. Another method involves the reaction of 2-amino-3-methylpyrazine with 2-bromo-1-phenylethanone in the presence of a base. The yield of N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide using both methods was reported to be around 50-70%.
Wissenschaftliche Forschungsanwendungen
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential applications in various fields. One of the areas of interest is its use as a ligand in metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been reported to form stable MOFs with various metal ions such as copper, zinc, and nickel.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-4-2-3-5-11(10)8-16-13(17)12-9-14-6-7-15-12/h2-7,9H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHDYWMSDEAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)



![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)




![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)